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Compound of Interest

Compound Name: 1,8-Decanediol, 7-nitro-, (R* S*)-
CAS No.: 138668-15-2
Cat. No.: B12652859
Get Quote
. J

Executive Summary

This protocol details the synthesis of (R,S)-7-nitro-1,8-decanediol via a convergent Henry
(Nitroaldol) Reaction. Unlike standard nitroaldol procedures which yield diastereomeric
mixtures, this guide utilizes a Copper(ll)-Diamine catalyzed approach to favor the syn-
diastereomer (R,S), followed by chromatographic purification.

Target Molecule:

e |UPAC: (7R,8S)-7-nitrodecane-1,8-diol

o Key Features: 1,8-diol motif, internal nitro group, relative syn stereochemistry.

» Utility: Precursor for 1,2-amino alcohols via nitro reduction; scaffold for lipid synthesis.

Retrosynthetic Analysis & Strategy

The most efficient disconnection bisects the C7—C8 bond, separating the molecule into a
nucleophilic nitroalkane fragment (C1-C7) and an electrophilic aldehyde fragment (C8-C10).
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Strategic Logic
e Regiochemistry: The nitro group must be at C7. Therefore, the nucleophile is a C7-

nitroalkane.

o Chemoselectivity: The C1-hydroxyl must be protected (as TBDMS ether) to prevent
competitive side reactions or polymerization during the nitration and coupling steps.

o Stereocontrol: The (R,S) designation implies a syn-relationship between the nitro and
hydroxyl groups. We employ a Cu(OAc)z-ligand system known to favor syn-nitroaldol
products via a bidentate transition state.

Pathway Visualization
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Caption: Retrosynthetic disconnection of the target nitro-diol into a C7-nitroalkane and
propanal.

Experimental Protocols
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Phase 1: Synthesis of Nitroalkane Precursor (Fragment
A)

Objective: Convert 7-bromoheptan-1-ol to 1-(tert-butyldimethylsilyloxy)-7-nitroheptane.

Step 1.1: Silyl Protection

» Reagents: 7-bromoheptan-1-ol (1.0 equiv), TBDMS-CI (1.1 equiv), Imidazole (2.0 equiv),
DCM.

e Protocol:

o

Dissolve 7-bromoheptan-1-ol (20 mmol, 3.90 g) in anhydrous CH2Clz (40 mL).

o

Add Imidazole (40 mmol, 2.72 g) followed by TBDMS-CI (22 mmol, 3.31 g) at 0°C.

Warm to RT and stir for 4 hours.

[¢]

[¢]

Workup: Quench with water, extract with DCM, dry over MgSOea.

o

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

o

Yield Expectation: >90% (Colorless oil).

Step 1.2: Nitration (Victor Meyer Conditions)
» Reagents: Protected Bromoheptane (from 1.1), ANO2 (1.5 equiv), Et20.

o Rationale: Silver nitrite (AgNO2) is preferred over NaNO: for primary alkyl halides to
minimize O-alkylation (nitrite ester formation).

e Protocol:

o Suspend AgNO2z (30 mmol, 4.6 g) in anhydrous diethyl ether (50 mL) at 0°C in the dark
(foil-wrapped flask).

o Add 1-(tert-butyldimethylsilyloxy)-7-bromoheptane (20 mmol) dropwise.

o Sitir at 0°C for 24 hours, then allow to warm to RT over 4 hours.
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o Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[1]

o Purification: Flash chromatography (Hexanes/EtOAc 90:10). Isolate the nitroalkane
(major) from the nitrite ester (minor).

o Validation: IR stretch at ~1550 cm~* (NO2 asymmetric).

Phase 2: Stereoselective Henry Reaction (The Core)

Objective: Coupling of Fragment A and Propanal to yield the (R,S) scaffold. Mechanism:
Copper(ll)-catalyzed nitroaldol reaction.[2]

Reagents & Setup
o Nitroalkane: 1-(tert-butyldimethylsilyloxy)-7-nitroheptane (1.0 equiv).

e Aldehyde: Propanal (freshly distilled, 1.2 equiv).
e Catalyst System: Cu(OAc)2:-H20 (10 mol%) + Ligand (L1).

o Ligand Choice:N,N'-dibenzyl-cyclohexane-1,2-diamine (or commercially available chiral
diamine ligands for enantioselectivity if absolute stereochem is required). For (R,S)
relative stereochemistry, standard diamines suffice.

» Solvent: Ethanol (EtOH).

Protocol

o Catalyst Formation: In a flame-dried flask, dissolve Cu(OAc)z-H20 (0.1 equiv) and Ligand L1
(0.11 equiv) in EtOH (0.5 M relative to substrate). Stir for 1 hour at RT to form the blue/green
complex.

o Addition: Add the nitroalkane (1.0 equiv) to the catalyst solution. Stir for 10 minutes.
e Reaction: Cool to 0°C (to enhance diastereoselectivity). Add Propanal (1.2 equiv) dropwise.

e Incubation: Stir at 0°C for 24—48 hours. Monitor by TLC (stain with KMnOa or Anisaldehyde).
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o Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined
organics with brine.

 Purification: Silica gel chromatography.
o Eluent: Hexanes/EtOAc gradient (10:1 to 4:1).

o Separation: The syn (R,S) and anti (R,R) isomers usually have distinct Rf values. The syn
isomer is typically more polar (lower Rf) due to intramolecular H-bonding between the OH
and NOz.

Phase 3: Global Deprotection

Objective: Remove TBDMS group to release the C1-hydroxyl.
e Reagents: TBAF (1.0 M in THF) or HCI/MeOH.

e Protocol:

[¢]

Dissolve the coupled product in THF.

[e]

Add TBAF (1.5 equiv) at 0°C. Stir for 2 hours.

o

Purification: Flash chromatography (DCM/MeOH 95:5).

[¢]

Product: (R,S)-7-nitro-1,8-decanediol as a viscous oil or waxy solid.

Data Summary & Validation
Expected Analytical Data
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Parameter Method Expected Signal / Value

[M+Na]* = 242.1 (Calculated

Mass Spectrometry ESI-MS (Pos)

MW: 219.28)

3400 cm~t (Broad OH), 1550 &
IR Spectroscopy ATR-FTIR

1370 cm~1 (NO2)

Multiplet at ~4.5 ppm (alpha to
1H NMR (C7-H) 500 MHz, CDCls

NO2).

Multiplet at ~4.1 ppm (alpha to
1H NMR (C8-H) 500 MHz, CDCls

OH).

Syn isomer typically shows J =
Stereochemistry Coupling Constant 2-5 Hz; Anti shows J = 7-9 Hz

(for H7-H8).

Step 1: Protection Step 2: Nitration Step 3: Henry Reaction Step 4: Deprotection QC: NMR/MS
(TBDMS-CI) (AgNO2) (Cu-Catalysis) (TBAF) Confirm (R*,S*)

Click to download full resolution via product page

Caption: Sequential workflow for the synthesis of the target nitro-diol.

Critical Troubleshooting (Self-Validating Systems)

o Low Diastereoselectivity (Syn/Anti ratio):

o Cause: Temperature too high or non-selective catalyst.

o Solution: Lower reaction temperature to -20°C. Switch to a bulky chiral ligand (e.g., Evans'

Box-Ligands) even if the target is racemic, as the ligand rigidifies the transition state.
o O-Alkylation in Step 2:

o Symptom:[3][4] Formation of nitrite ester (R-O-N=0) instead of nitroalkane (R-NO3).
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o Solution: Ensure the use of AQNO2 (Silver Nitrite) in ether. If using NaNOz, add urea to
scavenge acid and use DMSO as solvent (Kornblum conditions), though AgNO: is cleaner
for primary halides.

e Retro-Henry Reaction:
o Symptom:[3][4] Loss of product during workup; reversion to aldehyde and nitroalkane.

o Solution: Avoid strong bases during workup. Keep pH neutral/slightly acidic (pH 5-6). Do
not heat the crude product excessively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. orgsyn.org [orgsyn.org]

e 2. Henry Reaction [organic-chemistry.org]
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» To cite this document: BenchChem. [Application Note: Stereoselective Synthesis of (R,S)-7-
nitro-1,8-decanediol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12652859/docs#application-note-stereoselective-
synthesis-of-r-s-7-nitro-1-8-decanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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